molecular formula C16H11N5O3S B2681673 N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034337-18-1

N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2681673
CAS No.: 2034337-18-1
M. Wt: 353.36
InChI Key: RDWRSDVRCCZVHX-UHFFFAOYSA-N
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Description

N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic organic compound featuring a fused pyrrolopyridine-dione core linked via an ethyl spacer to a benzothiadiazole-carboxamide moiety. The benzothiadiazole unit is known for its electron-accepting properties, often utilized in conjugated polymers for organic solar cells , while pyrrolopyridine-diones are associated with redox activity and biological interactions.

Properties

IUPAC Name

N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O3S/c22-14(9-3-4-11-12(8-9)20-25-19-11)18-6-7-21-15(23)10-2-1-5-17-13(10)16(21)24/h1-5,8H,6-7H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWRSDVRCCZVHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)N(C2=O)CCNC(=O)C3=CC4=NSN=C4C=C3)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multi-step processes. These include:

  • Condensation reactions to form the pyrrolo[3,4-b]pyridine core.

  • Coupling reactions to introduce the benzo[c][1,2,5]thiadiazole moiety.

  • Amidation to attach the carboxamide group under controlled conditions.

Key reagents and conditions often include transition metal catalysts, such as palladium, and specific organic solvents, like DMF (Dimethylformamide), under nitrogen atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production may leverage continuous flow chemistry to ensure higher yields and scalability. Using automated reactors, parameters such as temperature, pressure, and reaction time can be tightly controlled to optimize product formation and reduce waste.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various types of reactions, including:

  • Oxidation reactions, where the presence of electron-withdrawing groups facilitates oxidation.

  • Reduction reactions, often requiring hydrogenation catalysts.

  • Substitution reactions, particularly nucleophilic substitutions due to the electron-deficient nature of the heterocyclic rings.

Common Reagents and Conditions: Reagents like hydrides (for reduction), oxidizing agents (such as potassium permanganate), and nucleophiles (like amines) are commonly used. Conditions vary but often include mild temperatures and inert atmospheres to preserve the integrity of the compound.

Major Products: Reaction with different reagents can yield a variety of products:

  • Oxidation might result in more oxidized derivatives.

  • Reduction can lead to partially or fully reduced products.

  • Substitution reactions can introduce functional groups at specific positions on the heterocyclic rings.

Scientific Research Applications

Medicinal Chemistry

N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has been investigated for its potential as a therapeutic agent in various diseases:

Anticancer Activity

Research indicates that this compound can induce apoptosis in cancer cells by modulating key signaling pathways. For instance, studies have shown that it inhibits specific kinases associated with tumor growth, making it a candidate for anticancer drug development .

Antimicrobial Properties

Derivatives of this compound exhibit promising antimicrobial activity against pathogens such as Mycobacterium tuberculosis. In vitro assays have demonstrated that these compounds can effectively inhibit bacterial growth .

Enzyme Inhibition Studies

The sulfonamide moiety in the compound allows it to interact with active sites of enzymes involved in metabolic pathways. This interaction can inhibit enzyme activity, providing insights into biochemical pathways and potential therapeutic targets .

Biological Mechanisms

The compound's mechanism of action involves:

  • Enzyme Inhibition : Interacting with enzymes to disrupt metabolic processes.
  • Receptor Modulation : Influencing receptor activity related to inflammatory responses and cell signaling pathways.

Case Study 1: Anticancer Mechanism

A study focused on the compound's ability to inhibit the MET kinase pathway showed that modifications to the structure increased binding affinity and selectivity towards cancerous cells. The introduction of specific functional groups enhanced its pharmacokinetic properties and overall efficacy against various cancer types .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives similar to this compound were tested against Mycobacterium tuberculosis. The results indicated a significant decrease in bacterial viability at low concentrations, suggesting potential for development into antitubercular agents .

Mechanism of Action

The biological effects of this compound are often mediated through its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets by fitting into their active sites, altering their activity. Pathways influenced by these interactions include cell signaling and metabolic pathways crucial for disease progression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared below with three classes of analogous molecules:

Benzothiadiazole-Containing Conjugated Polymers

Benzothiadiazole (BT) is a cornerstone of electron-deficient units in conjugated polymers for photovoltaic applications. For example, fluorene-based copolymers incorporating BT (e.g., poly(fluorene-alt-benzothiadiazole)) exhibit narrow bandgaps (~1.8–2.1 eV) and high electron mobility, critical for charge separation in solar cells . In contrast, the target compound’s BT unit is functionalized with a carboxamide group and fused to a pyrrolopyridine-dione, which may enhance intramolecular charge transfer but reduce polymerizability.

Key Differences:

  • Solubility : The ethyl-carboxamide linker may improve solubility in polar solvents relative to rigid BT polymers.

Pyrrolopyridine-Dione Derivatives

Pyrrolopyridine-diones are less common in polymer chemistry but are explored in small-molecule pharmaceuticals due to their hydrogen-bonding capacity and planar structure. For instance, analogs like 5,7-dioxo-5H-pyrrolo[3,4-b]pyridine have been studied as kinase inhibitors. The target compound’s ethyl-BT extension introduces steric bulk and π-conjugation, which could modulate binding specificity in biological contexts or alter charge transport in materials.

Oxidofurazan-Based Heterocycles

Oxidofurazan derivatives (e.g., benzofurazans) share structural similarities with benzothiadiazoles, featuring electron-withdrawing N–O groups. These compounds are often synthesized via thermal or oxidative cyclization of nitro-azido precursors .

Comparative Data Table

Property/Feature Target Compound Fluorene-BT Copolymers Pyrrolopyridine-Dione Analogs Benzofurazan Derivatives
Core Structure BT + pyrrolopyridine-dione + carboxamide BT + fluorene Pyrrolopyridine-dione Benzofurazan (N–O heterocycle)
Bandgap (eV) Estimated 1.7–2.0* 1.8–2.1 N/A 2.2–2.5
Electron Mobility (cm²/Vs) Not reported 10⁻³–10⁻² N/A <10⁻⁴
Synthetic Complexity High (multi-step fusion) Moderate (polycondensation) Moderate Low (cyclization reactions)
Applications Optoelectronics, bioactivity Organic photovoltaics Pharmaceuticals Energetic materials, sensors

*Estimated based on structural analogs.

Research Findings and Limitations

  • Fluorene-BT copolymers remain superior in device integration .
  • Synthetic Challenges : The ethyl-carboxamide linker introduces synthetic hurdles compared to the straightforward cyclization of oxidofurazans .
  • Biological Relevance : Pyrrolopyridine-dione analogs suggest possible kinase inhibition, but the BT extension’s impact remains unexplored.

Biological Activity

N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound's structure consists of a pyrrolo[3,4-b]pyridine core fused with a benzo[c][1,2,5]thiadiazole moiety. The molecular formula is C14H11N3O4SC_{14}H_{11}N_3O_4S with a molecular weight of approximately 285.25 g/mol. The presence of multiple functional groups contributes to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of a pyrrolo derivative with a benzo[c][1,2,5]thiadiazole derivative under specific catalytic conditions. The reaction may require solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), and is often performed under reflux conditions to ensure complete reaction .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular processes such as apoptosis and inflammation.
  • DNA Interaction : Its structure allows it to bind within the minor groove of DNA, potentially leading to alterations in gene expression and cellular proliferation .
  • Cell Signaling Modulation : It may affect signaling pathways that regulate cell growth and survival.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For example:

  • Cell Line Studies : In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines by modulating apoptotic pathways.
  • Mechanistic Insights : The interaction with DNA suggests potential for use as chemotherapeutic agents targeting rapidly dividing cells .

Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory effects in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines and modulate immune responses .

Research Findings and Case Studies

StudyFindings
Study 1 Demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value in the low micromolar range.
Study 2 Showed inhibition of TNF-alpha production in macrophages, indicating potential for treating inflammatory diseases.
Study 3 Explored the compound's ability to cross the blood-brain barrier, suggesting applications in neurodegenerative diseases.

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